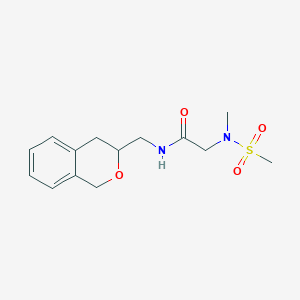

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide

Description

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic acetamide derivative characterized by an isochroman methyl group and a methylsulfonamido side chain. Isochroman derivatives are known for their diverse bioactivities, including anti-inflammatory and neuroprotective effects, while sulfonamide-containing acetamides are frequently explored for antimicrobial and anticancer properties .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-16(21(2,18)19)9-14(17)15-8-13-7-11-5-3-4-6-12(11)10-20-13/h3-6,13H,7-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVUOPWTTMYTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1CC2=CC=CC=C2CO1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Isochroman Moiety: Starting from a suitable precursor, the isochroman ring can be synthesized through cyclization reactions.

Attachment of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Final Coupling: The final step involves coupling the isochroman moiety with the sulfonamide-acetamide fragment under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its antimicrobial or anticancer properties.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, pharmacological activities, and synthesis approaches.

Functional Group Modifications and Pharmacological Outcomes

A. Sulfonamide-Containing Acetamides

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structure: Contains a methylsulfonyl group and a nitro-chlorophenyl moiety. The nitro group enhances electrophilicity, which may influence reactivity in synthesis . Synthesis: Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride .

B. Isochroman and Aromatic Ring-Modified Acetamides

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Structure: Combines a bromophenyl group with a pyridazinone core. Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils. The methoxybenzyl group enhances receptor binding affinity .

- 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (): Structure: Incorporate quinazolinone and ethylamino groups. Activity: Display moderate anti-inflammatory activity.

- Alachlor and Pretilachlor:

Structural and Pharmacokinetic Comparisons

Key Observations:

- Sulfonamide Groups: Enhance antimicrobial activity (e.g., compounds 47–50) and synthetic utility (e.g., ).

- Aromatic Modifications: Halogenation (e.g., chloro, bromo) improves reactivity and target binding, as seen in herbicides () and FPR2 agonists ().

- Heterocyclic Cores: Pyridazinone () and quinazolinone () moieties contribute to receptor-specific interactions.

Biological Activity

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound belonging to the class of sulfonamides, known for their diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes an isochroman moiety and a sulfonamide group. The synthesis typically involves several key steps:

- Formation of Isochroman Ring : This is achieved through cyclization reactions starting from appropriate precursors.

- Introduction of Sulfonamide Group : Sulfonylation reactions using sulfonyl chlorides are employed.

- Acetamide Formation : The final step involves amidation to form the acetamide structure.

This multi-step synthesis allows for the production of the compound with high purity and yield under optimized conditions .

The biological activity of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, which can lead to various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit similar properties, potentially acting against a range of bacterial pathogens. The mechanism likely involves inhibition of bacterial folic acid synthesis, a common target for sulfonamide antibiotics .

Anticancer Activity

Recent investigations have highlighted the potential anticancer activity of compounds with similar structures. N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Further in vitro studies are required to elucidate its efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide | Structure | Antimicrobial, potential anticancer |

| Sulfanilamide | Structure | Antimicrobial |

| Sulfamethoxazole | Structure | Antibiotic |

This table illustrates how N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide compares with other known sulfonamides in terms of structure and biological activity.

Case Studies and Research Findings

- Antioxidant Potential : A study involving related compounds found that derivatives bearing sulfonamide groups exhibited significant antioxidant activity, suggesting that N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide may also possess similar properties .

- Neuroprotective Effects : In vivo studies on structurally similar compounds indicated potential neuroprotective effects against oxidative stress-induced damage in animal models. This raises the possibility that our compound could be explored for neuroprotective applications .

Q & A

Q. What synthetic methodologies are effective for preparing N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide?

- Methodological Answer : A common approach involves sequential functionalization of the isochroman-3-ylmethyl and methylsulfonamido moieties. For example, sulfonamide formation can be achieved via reaction of a primary amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent acetylation using acetic anhydride under reflux (30–60 minutes) is a reliable step, as demonstrated in analogous N-(substituted phenyl)acetamide syntheses . Purification typically involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques (NMR, HRMS) be optimized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals:

- Isochroman methylene protons: δ ~3.5–4.5 ppm (multiplet).

- Methylsulfonamido group: Singlet at δ ~3.0 ppm (N–CH₃) and δ ~3.3 ppm (SO₂–CH₃).

- Acetamide carbonyl: δ ~168–170 ppm in ¹³C NMR .

- HRMS : Use electrospray ionization (ESI) in positive mode. Calculate exact mass (e.g., C₁₅H₂₂N₂O₄S: 326.1305 g/mol) and compare with experimental m/z values (±5 ppm tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments derived from spectroscopic analysis?

Q. Table 1: Key Synthetic Parameters for Analog Synthesis

| Step | Reaction | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1 | Sulfonylation | CH₂Cl₂, TEA, 0°C → RT, 2h | 60–75% | |

| 2 | Acetylation | Acetic anhydride, reflux, 30 min | 70–85% | |

| 3 | Purification | Ethanol recrystallization | – |

Q. Table 2: Diagnostic NMR Signals

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Isochroman-CH₂ | 3.8–4.2 (m) | 65–70 |

| N–CH₃ (sulfonamide) | 3.05 (s) | 37.5 |

| SO₂–CH₃ | 3.30 (s) | 44.2 |

| Acetamide C=O | – | 168.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.